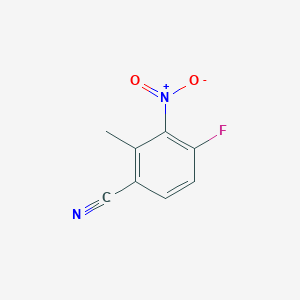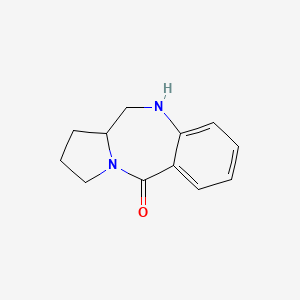
4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-trifluoromethyl benzonitrile typically involves three main steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process begins with m-trifluoromethyl fluorobenzene as the primary raw material. The reaction conditions include the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to its simplicity, high yield (73-75%), and the high purity of the final product (over 99%) .
Industrial Production Methods
Industrial production methods for 4-amino-2-trifluoromethyl benzonitrile are designed to be efficient and environmentally friendly. The process avoids the use of virulent cuprous cyanide, reducing safety risks and environmental impact . The raw materials are readily available, and the process is straightforward, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-trifluoromethyl benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, benzimidazoles, and other derivatives .
Applications De Recherche Scientifique
4-Amino-2-trifluoromethyl benzonitrile is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-amino-2-trifluoromethyl benzonitrile and its derivatives involves the inhibition of specific molecular targets. For instance, benzimidazole derivatives inhibit the growth of endothelial cells, which is crucial in cancer treatment . The compound interacts with molecular pathways involved in cell proliferation and apoptosis, making it effective in inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-3-trifluoromethylaniline: Another cyanated and trifluoromethylated derivative of aniline.
4-Iodo-2-trifluoromethylbenzonitrile: Used in similar synthetic applications.
4-Nitro-3-trifluoromethylaniline: Known for its use in various chemical syntheses.
Uniqueness
4-Amino-2-trifluoromethyl benzonitrile is unique due to its high reactivity and versatility in forming various derivatives. Its ability to serve as a starting material for the synthesis of pharmaceuticals like bicalutamide highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H4F3N3 |
|---|---|
Poids moléculaire |
211.14 g/mol |
Nom IUPAC |
4-amino-6-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-8(15)6(4-14)1-5(7)3-13/h1-2H,15H2 |
Clé InChI |
XBOGDGSKLKKGAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C#N)N)C(F)(F)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Pyridin-3-yl)methyl [4-(thiocyanato)phenyl]carbamate](/img/structure/B8589816.png)









